molecular formula C11H17NO4S B2642412 [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1153437-06-9

[(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No. B2642412
CAS RN: 1153437-06-9
M. Wt: 259.32
InChI Key: ROSNJWXSRCBNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine, also known as EPPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a sulfonamide-based compound that has been synthesized using a simple and efficient method.

Scientific Research Applications

[(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to exhibit antibacterial and antifungal activities against a wide range of microorganisms. [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has also been investigated for its potential as a cancer chemotherapeutic agent due to its ability to inhibit the growth of cancer cells.
In biochemistry, [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been used as a tool to study the mechanism of action of sulfonamide-based compounds. [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has also been used as a probe to study the binding of sulfonamide-based compounds to carbonic anhydrase.
In materials science, [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been used as a building block for the synthesis of novel materials with unique properties. [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been incorporated into polymer matrices to improve their mechanical and thermal properties. [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has also been used as a ligand for the synthesis of metal-organic frameworks with potential applications in gas storage and separation.

Mechanism of Action

The mechanism of action of [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine is based on its ability to bind to the active site of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine binds to the zinc ion in the active site of carbonic anhydrase, inhibiting its activity. The inhibition of carbonic anhydrase activity leads to a decrease in the production of bicarbonate, which is essential for various physiological processes.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase activity by [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several biochemical and physiological effects. [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to reduce the production of bicarbonate in the kidney, leading to a decrease in the excretion of sodium and potassium ions. [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has also been shown to reduce the production of bicarbonate in the eye, leading to a decrease in intraocular pressure. In addition, [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to inhibit the growth of cancer cells by reducing the production of bicarbonate, which is essential for their survival.

Advantages and Limitations for Lab Experiments

[(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine is also a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the mechanism of action of sulfonamide-based compounds. However, [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has a relatively low selectivity for carbonic anhydrase, which can lead to off-target effects.

Future Directions

There are several future directions for [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine. One potential direction is the development of [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine-based compounds with improved selectivity for carbonic anhydrase. This could lead to the development of more potent and specific carbonic anhydrase inhibitors for the treatment of various diseases. Another potential direction is the synthesis of [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine-based materials with unique properties for various applications. Finally, [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine could be used as a tool for studying the role of carbonic anhydrase in various physiological processes, which could lead to a better understanding of its role in health and disease.

Synthesis Methods

The synthesis of [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-1-propanol in the presence of triethylamine. The reaction proceeds under mild conditions and yields [(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine as a white solid with a high purity. The synthesis method is simple and cost-effective, making it suitable for large-scale production.

properties

IUPAC Name

4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-3-16-10-4-6-11(7-5-10)17(14,15)12-8-9(2)13/h4-7,9,12-13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSNJWXSRCBNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.